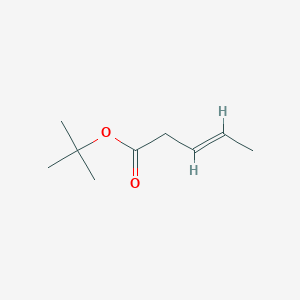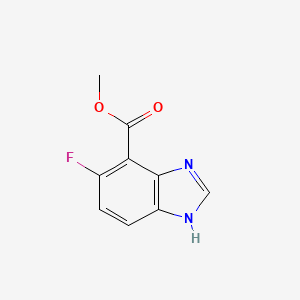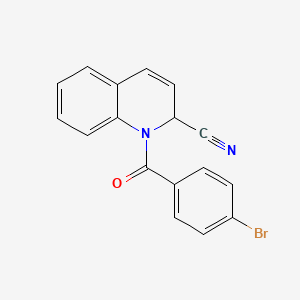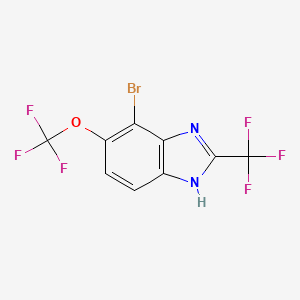
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of trifluoromethoxy and trifluoromethyl groups: These groups can be introduced using trifluoromethoxy and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethoxybenzene under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide may yield a methoxy-substituted benzimidazole derivative.
科学研究应用
Medicinal chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Agriculture: The compound could be used in the development of agrochemicals such as herbicides or fungicides.
Material science: It may be used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
4-Bromo-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group.
5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the bromine atom.
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-Bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole makes it unique. These groups can significantly influence the compound’s chemical properties, such as lipophilicity, electronic effects, and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C9H3BrF6N2O |
|---|---|
分子量 |
349.03 g/mol |
IUPAC 名称 |
4-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2O/c10-5-4(19-9(14,15)16)2-1-3-6(5)18-7(17-3)8(11,12)13/h1-2H,(H,17,18) |
InChI 键 |
WCTQWCVBRWTTCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


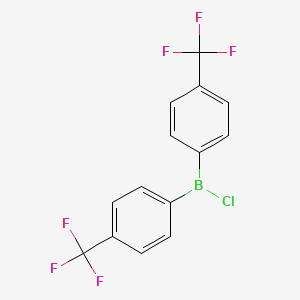
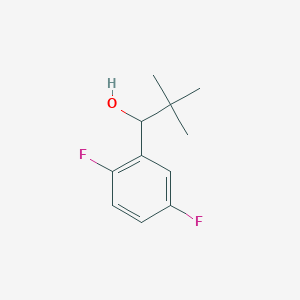

![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
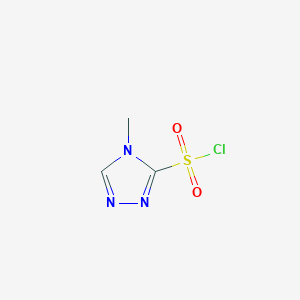
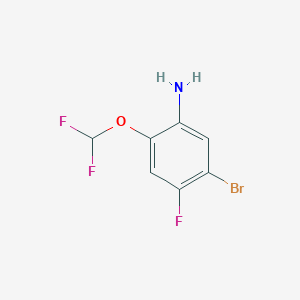

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
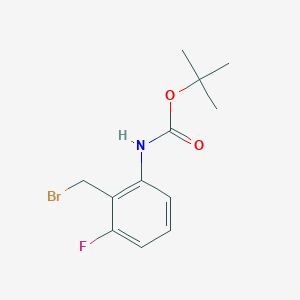
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)
